6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Overview
Description
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine, or 6-Br-THPP, is a pyridine-based heterocyclic compound that has been studied extensively in recent years due to its unique properties and potential applications. This compound has been used in a variety of synthetic processes, and has been found to have significant biological activity, including potential therapeutic and diagnostic applications.
Scientific Research Applications
Synthesis of New Polyheterocyclic Compounds
6-Bromo-1H-pyrazolo[4,3-b]pyridine derivatives have been used in the synthesis of new polyheterocyclic ring systems. These systems are synthesized through reactions with various compounds, leading to the formation of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and other complex structures. Such syntheses are significant in exploring new compounds with potential applications in various fields, including pharmaceuticals and material science (Abdel‐Latif et al., 2019).
Metal Complex Formation
This compound has been used in the formation of ruthenium(III) complexes. These complexes are synthesized through reactions with different pyrazolylpyridine ligands and have been studied for their reactivity, structure, and potential biological applications. Such studies are crucial in the development of metal-based drugs and catalysts (Omondi et al., 2018).
Fluorescence Immunoassay Applications
Derivatives of 6-Bromo-1H-pyrazolo[4,3-b]pyridine have been utilized in the synthesis of intermediates for time-resolved fluorescence immunoassays (TRFIA). This application is particularly relevant in the field of biochemistry and medical diagnostics, where such compounds can enhance the sensitivity and specificity of immunoassays (Pang Li-hua, 2009).
Study of Molecular Interactions
The compound has been used to study hydrogen bonding and molecular interactions. Research in this area helps in understanding the fundamental properties of molecules, which is essential in the development of new materials and drugs (Quiroga et al., 2010).
Research in Photoreactions and Tautomerization
6-Bromo-1H-pyrazolo[4,3-b]pyridine derivatives have been studied for their ability to undergo photoreactions and tautomerization. Such studies are significant in the field of photochemistry, which has applications in developing new photoreactive materials (Vetokhina et al., 2012).
Synthesis of Heterocyclic Compounds for Biomedical Applications
Research has focused on synthesizing various heterocyclic compounds using 6-Bromo-1H-pyrazolo[4,3-b]pyridine as a core structure. These compounds have been explored for their biomedical applications, indicating the versatility and importance of this compound in medicinal chemistry (Donaire-Arias et al., 2022).
properties
IUPAC Name |
6-bromo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-8-5-10-9(13-6-8)7-14-15(10)11-3-1-2-4-16-11/h5-7,11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRSCJLITQRXRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)N=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001176256 | |
Record name | 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001176256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine | |
CAS RN |
1416713-01-3 | |
Record name | 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416713-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001176256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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